

# Comparative Analysis of 4,4'-Dinitrobiphenyl and Its Isomers for Research Applications

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## Compound of Interest

Compound Name: 4,4'-Dinitrobiphenyl

Cat. No.: B073382

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This guide provides a comprehensive comparison of **4,4'-Dinitrobiphenyl** and its structural isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and chemical synthesis.

## Data Presentation

The following tables summarize the key physical and spectral properties of **4,4'-Dinitrobiphenyl** and its isomers.

Table 1: Physical Properties of Dinitrobiphenyl Isomers

Property	4,4'-Dinitrobiphenyl	2,2'-Dinitrobiphenyl	3,3'-Dinitrobiphenyl
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	244.21 g/mol [1][2]	244.20 g/mol [3]	244.2 g/mol [4]
Appearance	Pale yellow to tan crystalline powder[1][4]	Yellow crystals	-
Melting Point	237-243 °C[5][6]	123.5-124.5 °C	-
Solubility	Insoluble in water; soluble in hot alcohol, benzene, and acetic acid.[6]	Soluble in organic solvents like benzene, ether, and chloroform.[7]	-
CAS Number	1528-74-1[6]	2436-96-6[3]	958-96-3[4]

Table 2: Spectral Data of Dinitrobiphenyl Isomers

Spectral Data	4,4'-Dinitrobiphenyl	2,2'-Dinitrobiphenyl	3,3'-Dinitrobiphenyl
<sup>1</sup> H NMR	Chemical shifts are present in the aromatic region.	A <sup>1</sup> H NMR spectrum is available.[8]	-
<sup>13</sup> C NMR	Chemical shifts are available.[9][10]	-	-
UV-Vis	UV spectral data is available.[6]	-	-
Mass Spec	A mass spectrum is available.	A GC-MS spectrum is available.[9]	-

## Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of dinitrobiphenyls.

## Synthesis of 4,4'-Dinitrobiphenyl

A common method for the synthesis of **4,4'-Dinitrobiphenyl** is through the Ullmann coupling reaction. A detailed procedure involves the reaction of p-chloronitrobenzene with a copper catalyst.<sup>[5]</sup>

Procedure:

- A solution of copper(I) chloride in concentrated hydrochloric acid is prepared.
- This solution is added to a diazonium solution prepared from p-nitroaniline, sulfuric acid, water, and sodium nitrite, with vigorous stirring.
- The reaction proceeds with the evolution of nitrogen and the precipitation of a brownish-yellow substance.
- The completion of the reaction is indicated by the liquid turning green.
- The product is then subjected to steam distillation to remove p-chloronitrobenzene.
- The remaining solid, which is almost pure **4,4'-dinitrobiphenyl**, is filtered, dried, and recrystallized from benzene.<sup>[5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the dinitrobiphenyl isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Parameters:
  - Acquire a one-dimensional proton spectrum.
  - Typical spectral width: 0-15 ppm.
  - Number of scans: 16-64, depending on the sample concentration.

- A relaxation delay of 1-5 seconds is used between scans.

#### <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
- Instrument: A standard NMR spectrometer.
- Parameters:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical spectral width: 0-200 ppm.
  - A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of <sup>13</sup>C.
  - A relaxation delay of 2-10 seconds is used.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- Instrument: A standard FTIR spectrometer.
- Parameters:
  - The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.
  - A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.
- **Ionization:** Electron ionization (EI) is a common method for this type of compound.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is typically used.
- **Data Acquisition:** The mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range, for example,  $m/z$  50-500.

## Mandatory Visualization

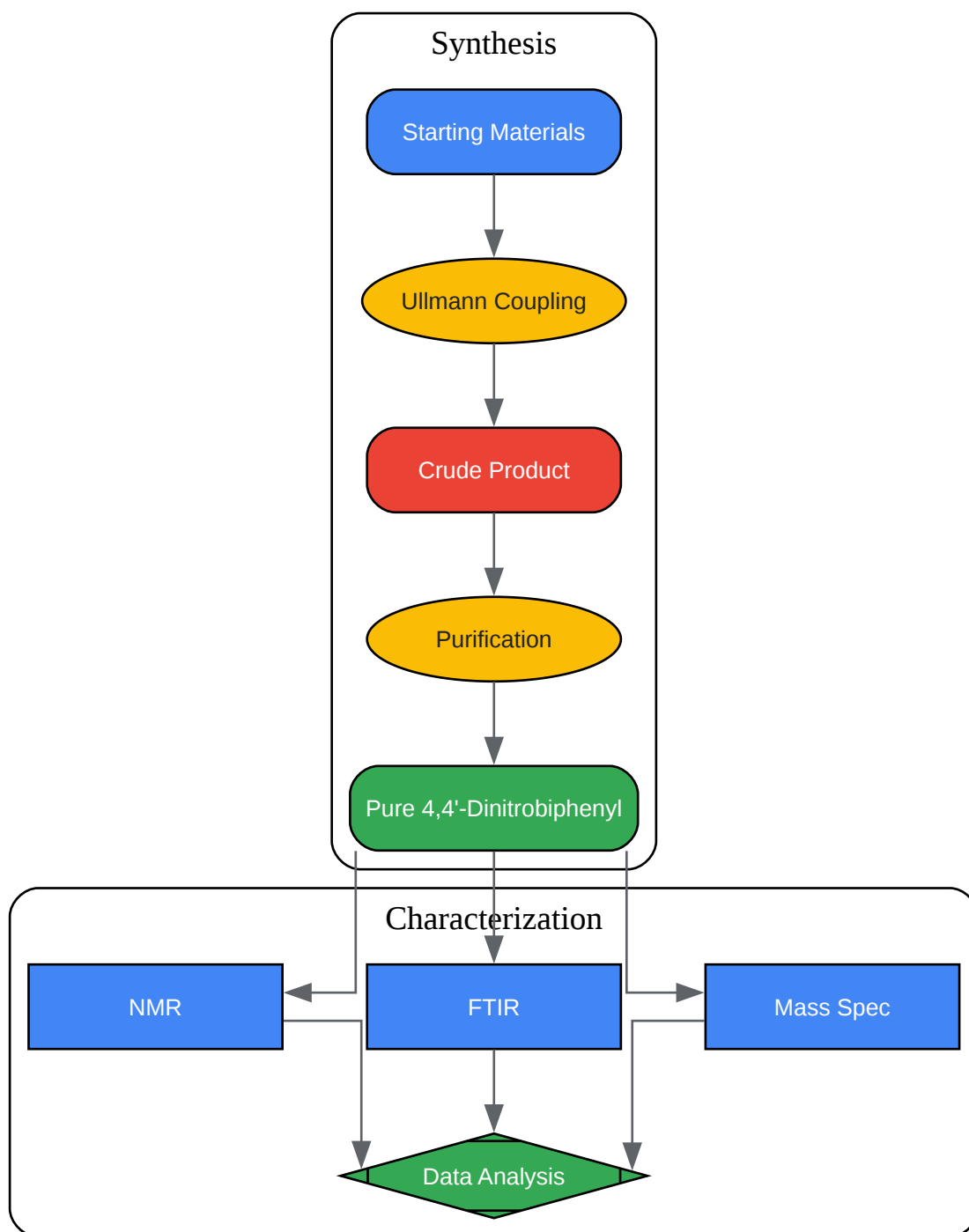
### Metabolic Activation of Dinitrobiphenyls

The toxicity of many nitroaromatic compounds is linked to their metabolic activation, primarily through the reduction of the nitro groups. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

**Figure 1:** Generalized metabolic activation pathway for dinitrobiphenyls.

### Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **4,4'-Dinitrobiphenyl**.



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